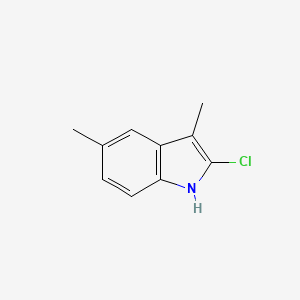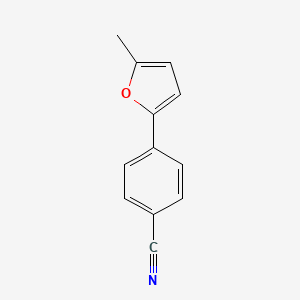
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrrolidine ring and an azetidine ring, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile typically involves the reaction of azetidine-2-carbonitrile with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimalarial activity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides . This inhibition can disrupt cellular processes and lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-Azetidine-2-carbonitrile: A related compound with similar structural features.
(2S)-Azetidine-2-carbonitrile hydrochloride:
Bis((2S)-azetidine-2-carbonitrile) oxalic acid: A compound with dual azetidine-2-carbonitrile units.
Uniqueness
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile stands out due to its unique combination of pyrrolidine and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c10-6-7-3-5-12(7)9(13)8-2-1-4-11-8/h7-8,11H,1-5H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
RFYMUEYOCGQVEL-YUMQZZPRSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CC[C@H]2C#N |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)











